5-CHLORO-2-({[(3-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID
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Overview
Description
5-CHLORO-2-({[(3-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID is a complex organic compound with the molecular formula C15H10ClIN2O3S and a molecular weight of 460.67
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-2-({[(3-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of methyl anthranilate to obtain ethyl 2-amino-5-iodobenzoate. This intermediate is then subjected to a Sandmeyer reaction followed by chlorination to yield 2-chloro-5-iodobenzoate. Finally, hydrolysis with sodium hydroxide and ethanol produces the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale iodination, chlorination, and hydrolysis reactions, with careful control of reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-2-({[(3-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
5-CHLORO-2-({[(3-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-CHLORO-2-({[(3-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. The presence of chlorine and iodine atoms allows the compound to form strong bonds with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-iodobenzoic acid: Shares a similar structure but lacks the carbamothioylamino group.
2-Chloro-5-iodobenzoic acid: Another closely related compound with similar halogenation patterns.
Uniqueness
5-CHLORO-2-({[(3-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID is unique due to the presence of both chlorine and iodine atoms, as well as the carbamothioylamino group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-chloro-2-[(3-iodobenzoyl)carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClIN2O3S/c16-9-4-5-12(11(7-9)14(21)22)18-15(23)19-13(20)8-2-1-3-10(17)6-8/h1-7H,(H,21,22)(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPOGIOOPLYFDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClIN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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